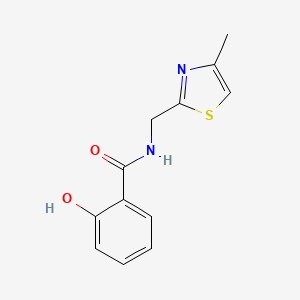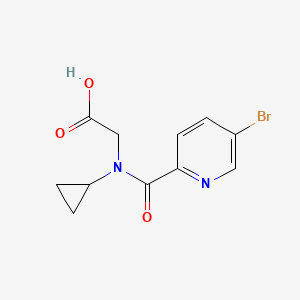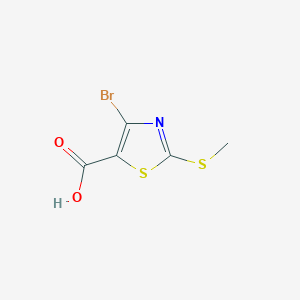
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is a chiral organic compound that features a unique azetidine ring structure. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.
Formation of the Butan-2-ol Moiety: The butan-2-ol moiety can be introduced through reduction reactions of corresponding ketones or aldehydes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in butan-2-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The azetidine ring and benzhydryl group can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol: The enantiomer of the compound, which may have different biological activities.
3-(1-Benzhydrylazetidin-3-ylidene)butan-2-one: A related compound with a ketone group instead of a hydroxyl group.
3-(1-Benzhydrylazetidin-3-ylidene)butanoic acid: A related compound with a carboxylic acid group.
Uniqueness
(S)-3-(1-Benzhydrylazetidin-3-ylidene)butan-2-ol is unique due to its specific chiral configuration and the presence of both the azetidine ring and benzhydryl group. These structural features may confer unique biological activities and synthetic utility compared to similar compounds.
Eigenschaften
Molekularformel |
C20H23NO |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(2S)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-15(16(2)22)19-13-21(14-19)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20,22H,13-14H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
OFKBOUNUSZIKLP-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Kanonische SMILES |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)

![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)



